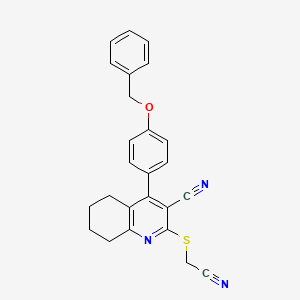
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide is a highly specialized organic compound. This compound is known for its unique structural attributes and significant applications in various scientific fields. The presence of both aromatic and heterocyclic components in its structure endows it with diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide generally involves multiple steps, starting from commercially available precursors. The typical synthetic route includes:
Formation of the Pyridazine Moiety: : This is done by reacting hydrazine derivatives with diketones or similar compounds under controlled conditions.
Introduction of the Phenyl Group: : This involves coupling reactions, often facilitated by palladium-catalyzed cross-coupling techniques.
Attachment of the Trifluoromethyl Group: : The trifluoromethyl group is generally introduced using trifluoromethylation agents in the presence of strong bases.
Industrial Production Methods
Industrial-scale production might follow a streamlined version of the synthetic route optimized for yield and cost-effectiveness. This could involve continuous flow reactors for better reaction control and scalability. Solvent choice and recycling, reaction time, temperature, and purification methods are optimized to maximize throughput and minimize waste.
化学反応の分析
Types of Reactions
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide can undergo several types of reactions:
Oxidation: : Introduction of oxygen functionalities under mild conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Typically using agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophilic aromatic substitution reactions where halogens in the aromatic rings can be replaced by nucleophiles under basic conditions.
Coupling Reactions: : Such as Suzuki-Miyaura or Heck reactions for further derivatization.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid in dichloromethane.
Reduction: : Lithium aluminum hydride in tetrahydrofuran.
Substitution: : Sodium methoxide in methanol.
Coupling Reactions: : Palladium catalysts, bases like potassium carbonate, in solvents like toluene or dimethylformamide.
Major Products
The major products from these reactions depend on the specific conditions but can include various hydroxyl, alkyl, and amino derivatives of the original compound, each potentially with unique properties and applications.
科学的研究の応用
Chemistry
In organic synthesis, N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide serves as a versatile intermediate for the construction of more complex molecules. It is used in developing new materials with specific electronic properties due to its aromatic and heterocyclic structures.
Biology
Biologically, the compound is of interest for its potential as a lead molecule in drug discovery. Its structural features allow it to interact with various biological targets, making it a candidate for designing inhibitors or modulators of enzymes and receptors.
Medicine
In the medical field, the compound could be explored for its pharmacological properties
Industry
Industrially, the compound's unique properties could be harnessed in developing novel polymers, coatings, or materials with specific reactive functionalities. Its trifluoromethyl group is particularly valuable for imparting stability and specific reactivity.
作用機序
The mechanism by which N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide exerts its effects is dependent on its interaction with molecular targets. Typically, it may:
Bind to Enzyme Active Sites: : Inhibiting enzymatic activities through competitive or non-competitive mechanisms.
Interact with Receptors: : Modulating receptor activity by mimicking or blocking natural ligands.
Affect Cellular Pathways: : Influencing various biochemical pathways by altering signal transduction processes.
The molecular targets involved often include kinases, proteases, and other enzymes essential for disease progression or cellular function.
類似化合物との比較
Similar Compounds
N-(3-((5-methylpyridazin-4-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide
N-(3-((4-methylpyridazin-2-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide
Uniqueness
What sets N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide apart is its specific combination of the methylpyridazine and trifluoromethylbenzamide moieties. This unique structural alignment potentially enhances its biological activity and stability, making it more suitable for certain applications compared to its analogs.
That’s a deep dive into this compound. Anything else you’d like to explore?
特性
IUPAC Name |
N-[3-(6-methylpyridazin-3-yl)oxyphenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c1-12-8-9-17(25-24-12)27-16-7-3-6-15(11-16)23-18(26)13-4-2-5-14(10-13)19(20,21)22/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLWDTGFXIOGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2846537.png)
![5-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2846539.png)

![N-(3-chlorophenyl)-N-[(2,5-dimethylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2846541.png)
![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2846543.png)
![dimethyl[2-(pyrazin-2-yl)ethyl]amine](/img/structure/B2846546.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide](/img/structure/B2846548.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-(3,5-dimethoxyphenyl)quinazolin-4-amine](/img/structure/B2846549.png)
![N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2846550.png)
![4-(4-methoxyphenyl)-5-sulfanylidene-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B2846552.png)

![1-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(furan-2-carbonyl)piperazine](/img/structure/B2846556.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2846560.png)
